molecular formula C18H22N4O3 B2447053 N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396880-30-0

N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2447053
CAS No.: 1396880-30-0
M. Wt: 342.399
InChI Key: VSZIBTMBXQOREU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research, particularly in the development of kinase inhibitors. Its core structure incorporates a pyridazine carboxamide scaffold, a feature recognized in the design of potent and selective enzyme inhibitors . Specifically, the 6-morpholino-pyridazine moiety is a significant pharmacophore observed in compounds targeting tyrosine kinase 2 (TYK2), which is a member of the Janus kinase (JAK) family . TYK2 mediates signaling for cytokines like IL-23, IL-12, and type I interferons, making it a promising therapeutic target for autoimmune diseases such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus . Inhibitors based on the pyridazine-3-carboxamide skeleton are known to bind allosterically to the TYK2 pseudokinase (JH2) domain, a mechanism that can achieve high selectivity over other JAK isoforms and potentially offer improved safety profiles . Beyond immunology, the morpholinopyridine group, structurally similar to the morpholinopyridazine in this compound, is also a key element in inhibitors targeting the RAF kinase for applications in oncology . As a research reagent, this compound serves as a valuable tool for scientists exploring signal transduction pathways, validating new targets in high-throughput screens, and conducting structure-activity relationship (SAR) studies to optimize drug-like properties. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-16-5-3-2-4-14(16)8-9-19-18(23)15-6-7-17(21-20-15)22-10-12-25-13-11-22/h2-7H,8-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZIBTMBXQOREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholine moiety.

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group is attached through a series of reactions, including alkylation or acylation, to introduce the desired substituent onto the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazine ring or other functional groups, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Comparison: N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide is unique due to the presence of both a morpholine ring and a pyridazine ring in its structure. This combination imparts distinct chemical and biological properties compared to similar compounds that may only contain one of these rings. The methoxyphenethyl group further enhances its uniqueness by providing additional sites for chemical modification and interaction with biological targets.

Biological Activity

N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring and a pyridazine moiety, which are known to enhance biological activity through various mechanisms. The presence of the methoxyphenethyl group may influence its pharmacokinetics and interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through:

  • Inhibition of Specific Pathways : Many derivatives have been shown to inhibit pathways such as PI3K/AKT signaling, which is crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis : Compounds in this class can trigger apoptosis in cancer cells, often by modulating caspase activity and influencing pro-apoptotic gene expression .
  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific data on this compound is limited.

In Vitro Studies

In vitro studies on related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example, derivatives tested against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells showed distinct inhibitory activities. The antiproliferative effects were quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

CompoundCell LineIC50 (µM)Mechanism
1Caco-2<10PI3K inhibition
2HCT-116<10Apoptosis induction
3HCT-116<5Caspase activation

Case Studies

A notable study highlighted the effects of a structurally similar compound on the PI3K/AKT pathway. Treatment with this compound resulted in a significant decrease in PI3K and AKT gene expression, alongside an increase in BAD gene expression, indicating a shift towards apoptosis .

Another study investigated the structure-activity relationship (SAR) of carboxamide derivatives, revealing that modifications at specific positions significantly influenced their biological activity. For instance, introducing hydrophobic groups improved binding affinity and inhibitory potency against cancer cell lines .

Q & A

Q. What are the key synthetic routes for N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalized pyridazine and phenethylamine precursors. Key steps include:

  • Core formation : Coupling of the pyridazine ring with the morpholine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Carboxamide linkage : Activation of the pyridazine-3-carboxylic acid (e.g., using HATU or EDCI) followed by reaction with 2-methoxyphenethylamine under inert conditions.
  • Optimization : Critical parameters include temperature (60–80°C for amide bond formation), solvent choice (DMF or THF for solubility), and catalyst selection (e.g., DMAP for improved yields) .

Q. How can researchers characterize the molecular structure and functional groups of this compound?

  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR to confirm the methoxyphenethyl (δ 3.8–4.2 ppm for OCH3_3) and morpholine (δ 3.6–3.7 ppm for N-CH2_2) groups.
    • HRMS : To verify molecular weight (expected ~385 g/mol) and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated in pyridazine-amine derivatives .

Q. What analytical methods are recommended for purity assessment and reaction monitoring?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor reaction progress and quantify impurities (<1%).
  • TLC : Ethyl acetate/hexane (3:7) for rapid screening of intermediates.
  • Elemental analysis : Validate C, H, N, and O composition within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K or mTOR) due to morpholine’s role in ATP-binding site interactions.
  • Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation :

    Substituent PositionModificationObserved Effect
    Pyridazine C-6Morpholine → PiperazineAlters solubility and kinase selectivity
    Phenethyl OCH3_3Replace with Cl or FEnhances membrane permeability and metabolic stability
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding motifs (e.g., carboxamide and morpholine oxygen) .

Q. What experimental strategies address contradictions in biological data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions).
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out non-specific binding .
  • Metabolite analysis : LC-MS/MS to identify degradation products that may interfere with activity .

Q. How can researchers elucidate the mechanism of action involving enzyme or receptor interactions?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KdK_d, konk_{on}/koffk_{off}) for target proteins like PI3Kγ.
  • Crystallography : Co-crystallize the compound with its target to map binding pockets (e.g., morpholine’s role in chelating catalytic Mg2+^{2+}) .
  • siRNA knockdown : Validate target dependency in cellular models .

Q. What in silico tools are effective for predicting ADMET properties?

  • ADMET Predictors :
    • SwissADME : Estimate logP (~2.5), bioavailability (≥30%), and P-gp substrate likelihood.
    • ProtoX : Assess hepatotoxicity risks based on structural alerts (e.g., pyridazine nitrogens).
  • MD simulations : Analyze membrane permeability using CHARMM force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.